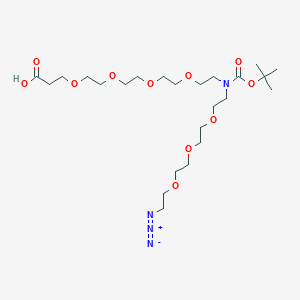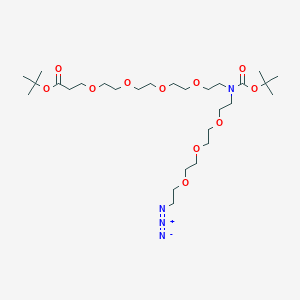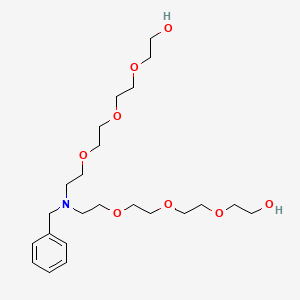![molecular formula C21H22O5 B609529 4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol CAS No. 53734-74-0](/img/structure/B609529.png)
4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol
Overview
Description
Neorauflavane is a type of flavonoid, a class of compounds with various biological activities . It has been found to exhibit tyrosinase inhibition, which means it can inhibit tyrosinase monophenolase activity. This property makes it potentially useful in controlling the production of melanin .
Molecular Structure Analysis
Neorauflavane has a molecular formula of C21H22O5 and a molecular weight of 354.4 g/mol . The structure includes a resorcinol motif of B-ring and a methoxy group in the A-ring .Physical and Chemical Properties Analysis
Neorauflavane is a powder with a molecular formula of C21H22O5 and a molecular weight of 354.4 g/mol. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Tyrosinase Inhibition and Neurodegeneration
Neorauflavane has been identified as a highly potent inhibitor of tyrosinase, an enzyme that can be targeted to alleviate skin hyperpigmentation and potentially neurodegeneration associated with Parkinson's disease. A study by (Tan et al., 2016) found that neorauflavane from Campylotropis hirtella inhibits tyrosinase more effectively than kojic acid, a standard inhibitor. The study also explored the binding mode of neorauflavane to tyrosinase, providing insights that could help develop new pharmacophores for tyrosinase inhibition.
Mechanism of Action
Target of Action
Neorauflavane is a potent inhibitor of the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes . By inhibiting tyrosinase, Neorauflavane can effectively reduce the melanin content of cells .
Mode of Action
Neorauflavane inhibits tyrosinase by acting as a competitive inhibitor . It binds to the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s activity . Neorauflavane shows a strong inhibitory effect on tyrosinase monophenolase activity, with an IC50 value of 30 nM . It also inhibits diphenolase activity, albeit to a lesser extent, with an IC50 value of 500 nM .
Biochemical Pathways
The primary biochemical pathway affected by Neorauflavane is the melanin biosynthesis pathway . By inhibiting tyrosinase, Neorauflavane prevents the conversion of tyrosine to DOPA (3,4-dihydroxyphenylalanine) and DOPA to DOPAquinone, two critical steps in the melanin biosynthesis pathway . This results in a decrease in melanin production, which can lead to a reduction in skin pigmentation .
Result of Action
The primary molecular effect of Neorauflavane’s action is the inhibition of tyrosinase, leading to a decrease in melanin production . On a cellular level, this results in a reduction in the melanin content of cells, such as B16 melanoma cells . This could potentially lead to a lightening of skin pigmentation.
Biochemical Analysis
Biochemical Properties
Neorauflavane has been identified as a potent inhibitor of tyrosinase, an enzyme that plays a crucial role in the production of melanin . It inhibits tyrosinase monophenolase activity with an IC50 of 30 nM .
Cellular Effects
Neorauflavane can effectively reduce the melanin content of B16 melanoma cells . This suggests that it may influence cell function by altering melanin production, which could have impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Neorauflavane’s action is primarily through its inhibition of tyrosinase. By binding to this enzyme, Neorauflavane prevents it from catalyzing the production of melanin, leading to a reduction in melanin content within the cell .
Properties
IUPAC Name |
4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-7,9-10,12,22-23H,8,11H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKVRTIAGSMQLN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)CC(CO3)C4=C(C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)C[C@@H](CO3)C4=C(C=C(C=C4)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B609454.png)



![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)




